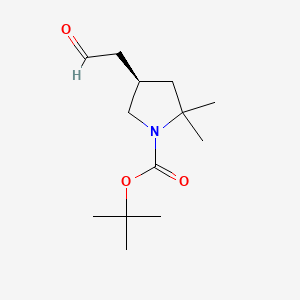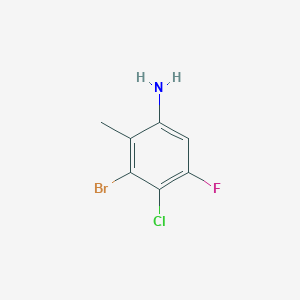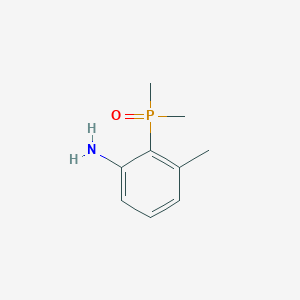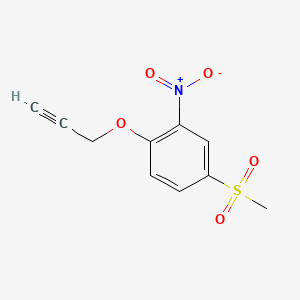
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene is an organic compound with a complex structure that includes a nitro group, a methylsulfonyl group, and a propyn-1-yloxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene typically involves multiple steps. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the methylsulfonyl and propyn-1-yloxy groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific methods and conditions can vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The methylsulfonyl group can be reduced to a thiol group.
Substitution: The propyn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the propyn-1-yloxy group can result in various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism by which 4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl and propyn-1-yloxy groups can interact with various enzymes or receptors. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interactions.
Eigenschaften
Molekularformel |
C10H9NO5S |
|---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
4-methylsulfonyl-2-nitro-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9NO5S/c1-3-6-16-10-5-4-8(17(2,14)15)7-9(10)11(12)13/h1,4-5,7H,6H2,2H3 |
InChI-Schlüssel |
MBZPEZKEYIILCR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCC#C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
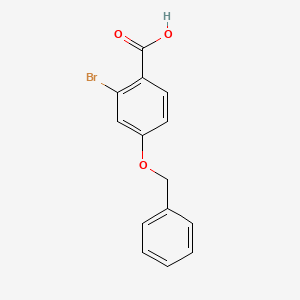
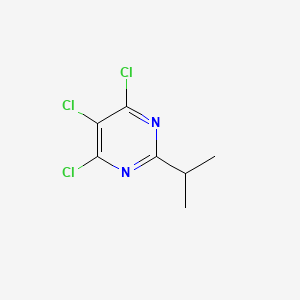
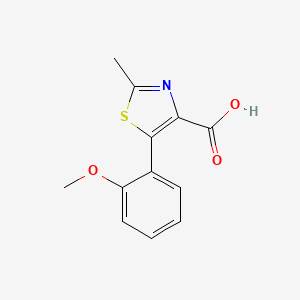
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
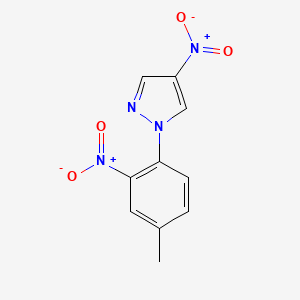
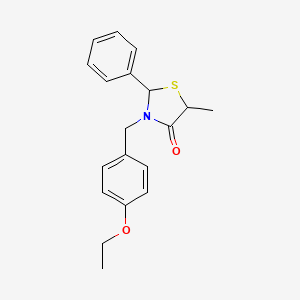
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)

